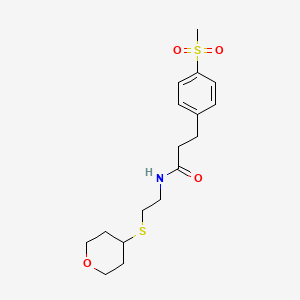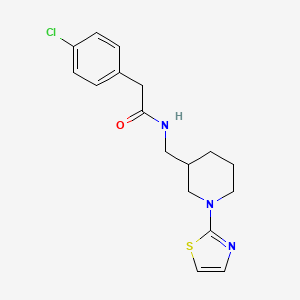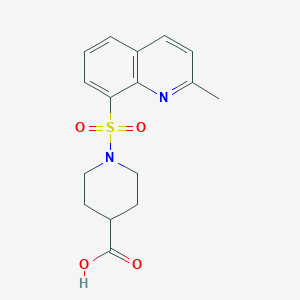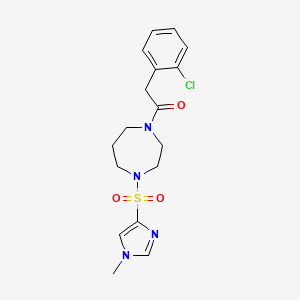![molecular formula C20H14ClN3O3 B2412523 2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326853-48-8](/img/structure/B2412523.png)
2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the epidermal growth factor receptor (EGFR) signaling pathway.
Aplicaciones Científicas De Investigación
Potential as Anticancer Agent
A study conducted by Zhang et al. (2008) explored the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Their research indicated that these compounds, particularly those with a 4-chlorophenyl group, exhibited significant inhibitory effects on A549 lung cancer cells. This implies potential applications in cancer treatment, specifically targeting lung cancer cells.
Role in Antimicrobial Activity
Hassan (2013) investigated the synthesis of new pyrazoline and pyrazole derivatives, including compounds similar to the queried chemical. These compounds demonstrated notable antibacterial and antifungal activities against various organisms such as E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents (Hassan, 2013).
Antifungal Applications
In a study by Zhang et al. (2016), pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated for their antifungal properties. They found that specific derivatives showed effective antifungal abilities against pathogens like Colletotrichum gloeosporioides, suggesting potential applications in controlling fungal diseases.
Synthesis Methods and Structural Analysis
Several studies have focused on the synthesis and structural analysis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For instance, Jothikrishnan et al. (2010) developed a method for synthesizing pyrazolyl thiazole derivatives. Also, Naveen et al. (2018) conducted structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative, providing insights into its molecular interactions and stability.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-4-1-13(2-5-15)11-23-7-8-24-17(20(23)25)10-16(22-24)14-3-6-18-19(9-14)27-12-26-18/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOLQJWWYTIHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)




![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)






![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)